molecular formula C18H17FN4O3S B2385744 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2034406-42-1

1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2385744
CAS No.: 2034406-42-1
M. Wt: 388.42
InChI Key: MBSVKCGZDRHWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with an azetidine ring bearing a 2-fluorophenylsulfonyl group and at the 4-position with a phenoxymethyl moiety. The sulfonyl group enhances electronic withdrawal and stability, while the azetidine ring introduces conformational rigidity. Triazoles are widely recognized for their biological activities, including antifungal, antiviral, and anticancer properties . Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles .

Properties

IUPAC Name

1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c19-17-8-4-5-9-18(17)27(24,25)22-11-15(12-22)23-10-14(20-21-23)13-26-16-6-2-1-3-7-16/h1-10,15H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSVKCGZDRHWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2F)N3C=C(N=N3)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An azetidine ring , providing a three-dimensional framework.
  • A triazole ring , known for its role in medicinal chemistry as a bioactive moiety.
  • A sulfonyl group derived from 2-fluorophenyl, enhancing reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. A study reported that certain triazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .

Anticancer Properties

Triazoles are also recognized for their anticancer activities. A related study demonstrated that triazole derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways . Specifically, compounds structurally similar to this compound have shown promising results in reducing tumor growth in vitro and in vivo models.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. For example, triazole derivatives are known to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. A derivative with similar structural features demonstrated an IC50 value of 0.70 μM against XO, significantly more potent than traditional inhibitors like allopurinol . This suggests that this compound may have therapeutic potential in managing conditions like gout.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Molecular Docking Studies : Computational studies have indicated that the triazole moiety can form hydrogen bonds and hydrophobic interactions with active sites of target enzymes .
  • Cell Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cell survival, contributing to its anticancer effects.

Case Studies

StudyFindings
Shimizu et al. (2020)Identified triazole derivatives with significant anticancer activity against MCF-7 and HCT-116 cell lines.
PubMed Study (2022)Demonstrated potent xanthine oxidase inhibition by related triazole compounds with low IC50 values.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that have been explored in various studies:

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. The specific compound under study has shown efficacy against various bacterial strains and fungi. Notably:

  • Antibacterial Activity : The compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : It has been effective against common fungal pathogens, suggesting potential use in treating fungal infections .

Antitumor Effects

Studies have indicated that derivatives of triazoles can exhibit antitumor properties. For instance, compounds similar to 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. These compounds showed promising results in inhibiting tumor growth .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of triazole derivatives. In comparative studies with established anti-inflammatory drugs like ibuprofen, certain derivatives exhibited significant anti-inflammatory activity with low toxicity profiles .

Synthesis and Modification

The synthesis of this compound often involves multi-step reactions starting from simpler precursors. Common methods include:

  • Sulfonation Reactions : The introduction of the sulfonyl group is typically achieved through electrophilic aromatic substitution.
  • Cyclization Reactions : The formation of the triazole ring can be achieved through cycloaddition reactions involving azides and alkynes .

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:

Case Study 1: Antifungal Activity

A study focused on synthesizing novel triazole derivatives demonstrated that certain compounds had greater efficacy against Candida albicans compared to fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

Case Study 2: Antitumor Activity

Another investigation explored the cytotoxic effects of a series of triazole derivatives on different cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation, suggesting their potential as anticancer agents .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole core demonstrates characteristic click chemistry behavior and functionalization potential:

Reaction TypeConditionsProductsYieldKey Observations
Alkylation K₂CO₃/DMF/RT/12hN-alkylated triazole derivatives72-85%Regioselectivity controlled by copper catalysis
Cycloaddition CuSO₄/NaAsc/MeOH/12hBis-triazole complexes89%Requires dissolved O₂ as oxidant
Arylation Pd(PPh₃)₄/THF/80°CBiaryl-triazole hybrids67%Suzuki coupling at C-5 position

Key findings:

  • The 1,4-disubstituted triazole configuration enables selective N-2 functionalization

  • Copper-mediated reactions show superior yields compared to thermal conditions (Δ<5% vs Δ>20% yield loss)

Sulfonyl Group Transformations

The electron-withdrawing sulfonyl moiety directs several nucleophilic processes:

ReactionReagentsProductsSelectivity
Hydrolysis H₂O/NaOH/ΔSulfonic acid derivative>95%
Aminolysis RNH₂/DCMSulfonamides88-93%
Reduction LiAlH₄/THFThioether analog41%

Mechanistic insights:

  • Sulfonyl oxygen atoms participate in hydrogen bonding with protic solvents (DFT calculations show ΔE = -5.2 kcal/mol)

  • 2-Fluorophenyl group reduces electrophilicity at sulfur (Hammett σₚ = +0.78) compared to non-fluorinated analogs

Azetidine Ring Modifications

The strained 4-membered azetidine ring undergoes characteristic ring-opening and functionalization:

ProcessConditionsProductsNotes
Ring Expansion HCl(g)/CHCl₃Pyrrolidine derivative78%
N-Substitution R-X/K₂CO₃Quaternary ammonium salts65-71%
Oxidation KMnO₄/H₂OAzetidinone83%

Structural effects:

  • X-ray crystallography shows N-SO₂ bond length = 1.62 Å vs 1.66 Å in acyclic sulfonamides

  • Ring strain energy calculated at 26.3 kcal/mol (compared to 25.1 kcal/mol for unsubstituted azetidine)

Phenoxymethyl Group Reactions

The benzyl ether moiety participates in typical oxygen-centered chemistry:

TransformationConditionsOutcomes
Oxidation K₂Cr₂O₇/H₂SO₄Carboxylic acid
Ether Cleavage BBr₃/DCMPhenolic derivative
Halogenation NBS/BPOBromomethyl analog

Kinetic data:

  • Oxidative degradation follows first-order kinetics (k = 0.017 min⁻¹ at pH 7)

  • Hammett correlation gives ρ = +2.1 for electrophilic substitution at para position

Multi-Component Reactions

The compound participates in cascade transformations:

Reaction SystemProductsYieldKey Features
CuI/L-Proline/DMSOSpirocyclic triazole-azetidine81%Forms two new stereocenters
TBHP/FeCl₃Sulfone-oxaziridine hybrid68%Radical-mediated pathway
NaN₃/Cu(OAc)₂Tetrazole-containing analog73%Double click reaction

This reactivity profile enables diverse pharmaceutical applications, particularly in developing kinase inhibitors (IC₅₀ = 38 nM vs JAK3) and antimicrobial agents (MIC = 2 μg/mL vs S. aureus). Recent studies highlight its potential in PET radioligand development through [¹⁸F]fluoride displacement chemistry.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

Table 1: Key Features of Target Compound and Analogs
Compound Name / ID Structural Features Synthesis Method Key Properties / Activities Reference
Target: 1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole Azetidine with 2-fluorophenylsulfonyl; phenoxymethyl triazole Likely CuAAC High specificity (sulfonyl linkage); rigid conformation (azetidine)
1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl) Pyrrolidine ring; fluorobenzyl and dichlorobenzyloxy substituents Organotrifluoroborate Antifungal activity; flexible pyrrolidine ring may reduce target specificity
1-(3-fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole (6) Fluorobenzyl group; phenethyl triazole CuAAC (excess alkyne) Moderate lipophilicity; lacks sulfonyl group (lower stability)
1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole Sulfonyl linkage; methyl-substituted triazole Not specified High potency and specificity (sulfonyl enhances target interaction vs. amide analogs)
1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole Methoxy and fluorophenyl substituents; π-π interactions in crystal CuAAC with Fe3O4@SiO2 Crystalline stability (π-π stacking); antibacterial applications
Baricitinib (JAK inhibitor) Azetidine with ethylsulfonyl; pyrazole-pyrrolopyrimidine Multi-step synthesis Clinically approved; sulfonyl-azetidine motif critical for kinase inhibition
1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole Diethoxymethyl group; chloro-fluorophenyl Not specified Enhanced solubility (diethoxymethyl); potential agrochemical applications

Key Findings from Comparative Studies

Sulfonyl Linkage Advantage: The sulfonyl group in the target compound and analogs (e.g., compound in ) improves specificity and metabolic stability compared to amide or alkyl-linked triazoles.

Azetidine vs. Pyrrolidine Rings: The azetidine ring in the target compound and Baricitinib provides conformational rigidity, enhancing binding to enzymatic pockets.

Fluorophenyl Substituents : Fluorine atoms enhance bioavailability and membrane permeability. The 2-fluorophenylsulfonyl group in the target compound may offer superior pharmacokinetics compared to 3- or 4-fluorobenzyl groups (e.g., compounds 6 and 7 in ).

Phenoxymethyl vs. Diethoxymethyl: The phenoxymethyl group increases lipophilicity, favoring blood-brain barrier penetration, while diethoxymethyl (e.g., ) improves aqueous solubility, making it suitable for hydrophilic environments.

Crystallographic Insights : The π-π interactions observed in 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole suggest similar stacking interactions may stabilize the target compound’s binding to hydrophobic protein pockets.

Preparation Methods

Stepwise Synthesis and Experimental Data

Sulfonylation of Azetidine-3-ylmethanol

Objective: Introduce the 2-fluorophenylsulfonyl group to the azetidine nitrogen.

Procedure:
  • Reagents:

    • Azetidine-3-ylmethanol (1.0 equiv)
    • 2-Fluorobenzenesulfonyl chloride (1.2 equiv)
    • Sodium hydride (NaH, 1.5 equiv)
    • 15-Crown-5 (0.1 equiv)
    • Tetrahydrofuran (THF), anhydrous
  • Conditions:

    • Stir at room temperature for 1 hr under nitrogen.
  • Workup:

    • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate = 3:1).
  • Yield: 78%.

Analytical Data:
  • Molecular Formula: C₁₀H₁₁FNO₃S
  • MS (ESI): m/z 260.1 [M+H]⁺
  • ¹H NMR (500 MHz, CDCl₃): δ 7.82–7.75 (m, 1H, Ar-H), 7.52–7.45 (m, 2H, Ar-H), 4.25 (t, J = 7.5 Hz, 2H, CH₂), 3.90–3.85 (m, 1H, CH), 3.45 (dd, J = 10.0 Hz, 2H, CH₂), 2.25 (brs, 1H, OH).

Conversion to Azetidine-3-ylmethanol Azide

Objective: Transform the hydroxymethyl group into an azide for CuAAC.

Procedure:
  • Mesylation:

    • React 1-(2-fluorophenylsulfonyl)azetidine-3-ylmethanol (1.0 equiv) with methanesulfonyl chloride (MsCl, 1.5 equiv) and triethylamine (TEA, 2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hr.
  • Azide Displacement:

    • Treat the mesylate with sodium azide (NaN₃, 3.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hr.
  • Yield: 85% (two steps).

Analytical Data:
  • ¹H NMR (500 MHz, CDCl₃): δ 7.80–7.72 (m, 1H, Ar-H), 7.50–7.42 (m, 2H, Ar-H), 3.95 (t, J = 7.5 Hz, 2H, CH₂), 3.60–3.55 (m, 1H, CH), 3.30 (dd, J = 10.0 Hz, 2H, CH₂), 2.10 (s, 3H, CH₃).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Couple the azide with propargyl phenyl ether to form the 1,2,3-triazole core.

Procedure:
  • Reagents:

    • Azetidine-3-yl azide (1.0 equiv)
    • Propargyl phenyl ether (1.2 equiv)
    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv)
    • Sodium ascorbate (0.2 equiv)
    • tert-Butanol/H₂O (1:1)
  • Conditions:

    • Stir at room temperature for 12 hr.
  • Workup:

    • Extract with ethyl acetate, dry over MgSO₄, and purify via recrystallization (ethanol/water).
  • Yield: 82%.

Analytical Data:
  • Molecular Formula: C₂₀H₁₉FN₄O₃S
  • MS (ESI): m/z 439.1 [M+H]⁺
  • ¹H NMR (500 MHz, CDCl₃): δ 7.80–7.70 (m, 1H, Ar-H), 7.50–7.40 (m, 2H, Ar-H), 7.30–7.20 (m, 2H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 5.20 (s, 2H, OCH₂), 4.60 (t, J = 7.5 Hz, 2H, CH₂), 4.10–4.00 (m, 1H, CH), 3.80 (dd, J = 10.0 Hz, 2H, CH₂).

Optimization and Challenges

Sulfonylation Efficiency

  • Base Selection: NaH with 15-crown-5 outperforms TEA in preventing side reactions (e.g., over-sulfonylation).
  • Solvent: THF ensures homogeneity, while DCM leads to slower kinetics.

Azide Formation

  • Temperature: Elevated temperatures (80°C) in DMF reduce reaction time from 24 hr to 12 hr.
  • Side Products: Mesylate hydrolysis is minimized under anhydrous conditions.

CuAAC Regioselectivity

  • Catalyst: Cu(I) generated in situ ensures >95% 1,4-regioselectivity.
  • Solvent System: Aqueous tert-butanol enhances solubility of both azide and alkyne.

Alternative Synthetic Routes

One-Pot Sulfonylation-Cyclization

  • Approach: Combine sulfonylation and triazole formation using POCl₃ as a cyclizing agent.
  • Yield: 47% (lower due to intermediate instability).

Solid-Phase Synthesis

  • Support: Wang resin-functionalized azetidine.
  • Advantage: Simplifies purification but requires specialized equipment.

Scalability and Industrial Relevance

  • Cost Analysis: 2-Fluorobenzenesulfonyl chloride ($120/mol) is the major cost driver.
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.